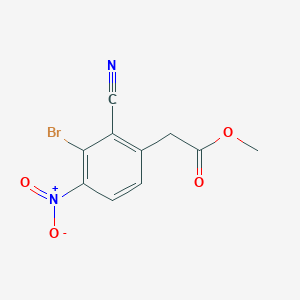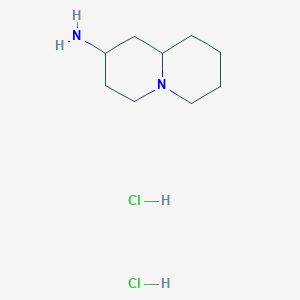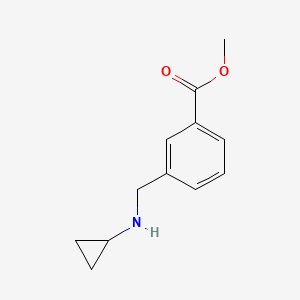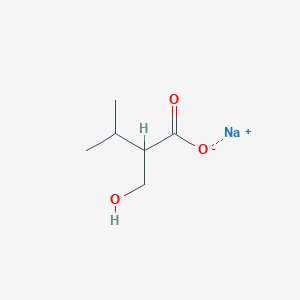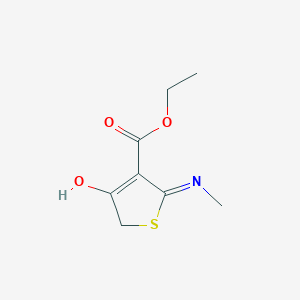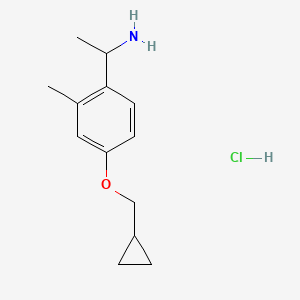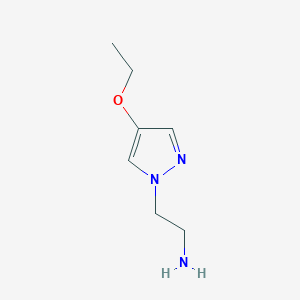
2-(4-Ethoxypyrazol-1-yl)-ethylamine
Übersicht
Beschreibung
“2-(4-Ethoxypyrazol-1-yl)-ethylamine” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in the field of medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The presence of the ethoxy group and the ethylamine group suggests that this compound might have interesting reactivity and binding properties .Chemical Reactions Analysis
Again, while specific reactions involving “2-(4-Ethoxypyrazol-1-yl)-ethylamine” are not available, pyrazole compounds are known to undergo a variety of chemical reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Ethoxypyrazol-1-yl)-ethylamine” would depend on its specific structure. Pyrazoles generally have good stability and can act as weak bases .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
A series of novel compounds, including 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, were synthesized and characterized. These compounds demonstrated potent to weak antimicrobial activity, with specific compounds showing significant inhibition against bacteria and fungi. This study indicates the potential of these derivatives in developing novel antimicrobial agents (S. Gaonkar, K. Rai, B. Prabhuswamy, 2006).
Platinum(II) Compounds with Nitrogen-donor Ligands
New platinum(II) compounds were synthesized using bidentate and tridentate nitrogen-donor ligands, including derivatives of 2-(4-ethoxypyrazol-1-yl)-ethylamine. These compounds were characterized by various spectroscopic methods and demonstrated potential applications in catalysis and material science, highlighting the versatility of these ligands in coordinating with metal centers (M. Castellano, J. Pons, J. García-Antón, X. Solans, M. Font‐Bardia, J. Ros, 2008).
Reductive Dechlorination of Atrazine
A study on the reductive dechlorination of atrazine, a widely used herbicide, was conducted using metalloporphyrins as catalysts. This research demonstrates the transformation of atrazine to a less harmful product, showcasing an environmental application of chemical reactions facilitated by compounds related to 2-(4-ethoxypyrazol-1-yl)-ethylamine (Elza Nelkenbaum, I. Dror, B. Berkowitz, 2009).
Corrosion Inhibition Studies
Investigations on novel imidazoline derivatives, including halogen-substituted compounds similar to 2-(4-ethoxypyrazol-1-yl)-ethylamine, demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings could lead to the development of new corrosion-resistant materials and coatings, enhancing the durability and lifespan of metal structures in corrosive environments (Ke-gui Zhang, Bing Xu, Wenzhong Yang, Xiaoshuang Yin, Y. Liu, Yizhong Chen, 2015).
Inhibition of Alkaline Phospholipase A2 Activity
2-(Germatran-1-yloxy)ethylamine, a compound with structural similarity to 2-(4-ethoxypyrazol-1-yl)-ethylamine, was studied for its ability to inhibit the activity of alkaline phospholipase A2. This research opens new avenues for the development of pharmacological agents aimed at correcting lipid metabolism disorders, suggesting potential therapeutic applications of these compounds (I. Zhigacheva, V. P. Baryshok, M. Rasulov, P. Storozhenko, 2021).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-ethoxypyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-2-11-7-5-9-10(6-7)4-3-8/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBVICDYSFVLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxypyrazol-1-yl)-ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



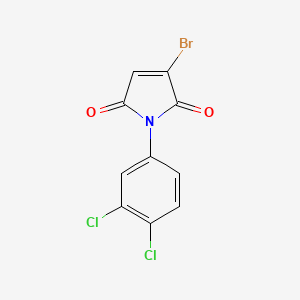
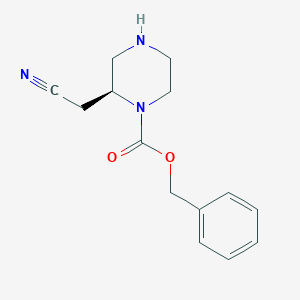
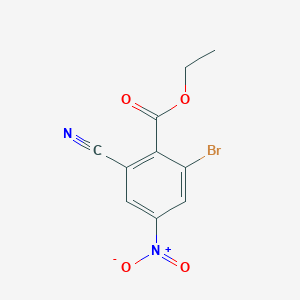

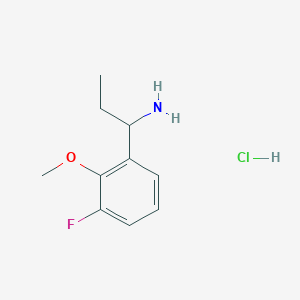
![N-{1-[(4-Fluorobenzene)sulfonyl]piperidin-3-yl}-3-phenylpropanamide](/img/structure/B1449503.png)
